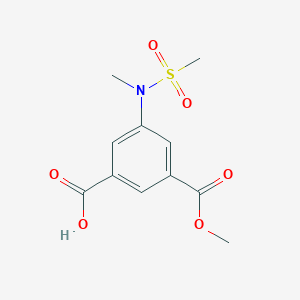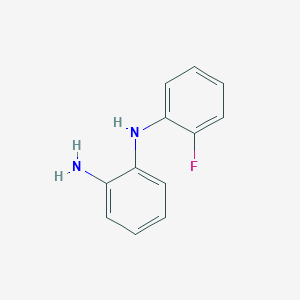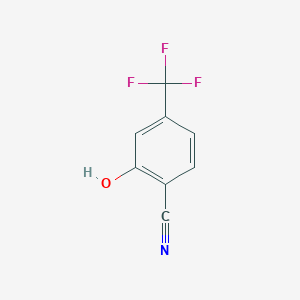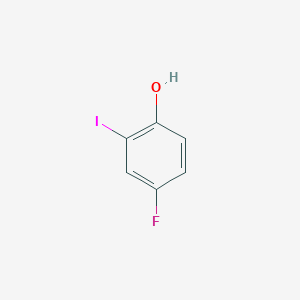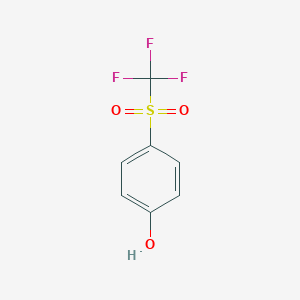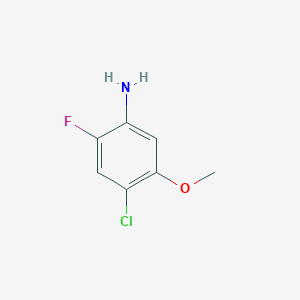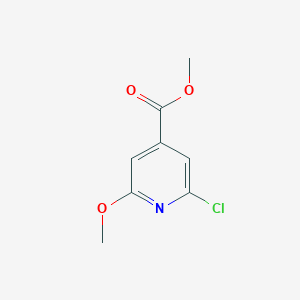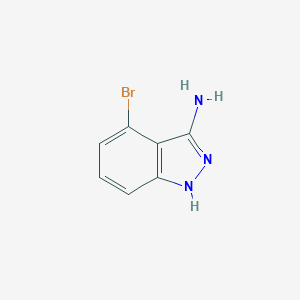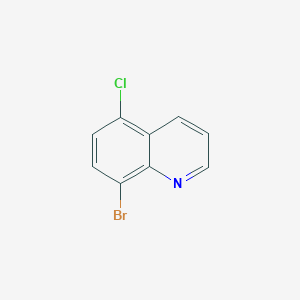![molecular formula C10H7NO3S B079560 5-[(2-羟基苯基)亚甲基]-1,3-噻唑烷-2,4-二酮 CAS No. 6325-94-6](/img/structure/B79560.png)
5-[(2-羟基苯基)亚甲基]-1,3-噻唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a chemical compound with the molecular formula C10H7NO3S. It is known for its unique structure, which includes a thiazolidine ring and a hydroxyphenyl group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
科学研究应用
5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits potential antimicrobial and antioxidant properties, making it a candidate for biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of 5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is bacterial proteins . These proteins play a crucial role in the survival and proliferation of bacteria, making them an effective target for antibacterial agents .
Mode of Action
The compound interacts with its bacterial protein targets through a process known as molecular docking . This interaction results in a high binding affinity, which effectively inhibits the function of the bacterial proteins . The disruption of these proteins can lead to the death of the bacteria, thus exhibiting the compound’s antibacterial properties .
Biochemical Pathways
Given its antibacterial properties, it can be inferred that the compound likely disrupts essential biochemical pathways in bacteria, leading to their death .
Result of Action
The result of the action of 5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is the inhibition of bacterial growth . The compound exhibits antimicrobial activity against all tested microorganisms, except Candida albicans isolate . This makes it effective as an antibacterial agent, particularly against E. coli .
生化分析
Biochemical Properties
Cellular Effects
It has been shown to have antimicrobial activity against all tested microorganisms except Candida albicans isolate .
Molecular Mechanism
The molecular mechanism of action of 5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is not fully understood. It has been shown to have a high binding affinity for E. coli, making it effective as an antibacterial agent for E. coli .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-hydroxybenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
化学反应分析
Types of Reactions
5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted thiazolidines, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
5-[(2-Hydroxyphenyl)methylidene]-1,3-selenazolidine-2,4-dione: Similar structure but contains selenium instead of sulfur.
5-(Arylmethylidene)-2,4,6-pyrimidine-2,4,6 (1H,3H,5H)-triones: Similar in terms of the arylmethylidene group but different core structure
Uniqueness
5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific combination of a thiazolidine ring and a hydroxyphenyl group, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-7-4-2-1-3-6(7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVVCHFDGJEVTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6325-94-6 |
Source


|
| Record name | 5-(2-HYDROXY-BENZYLIDENE)-THIAZOLIDINE-2,4-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

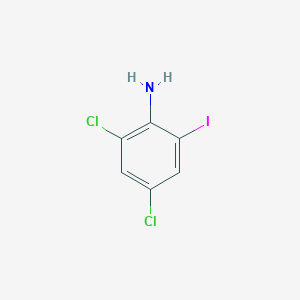
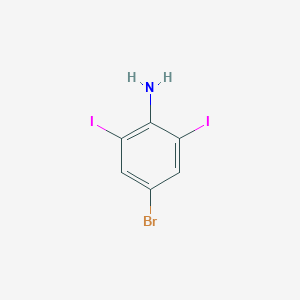
![8-Bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B79480.png)
